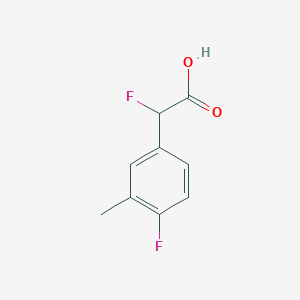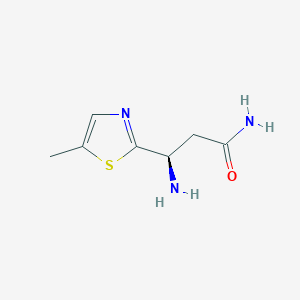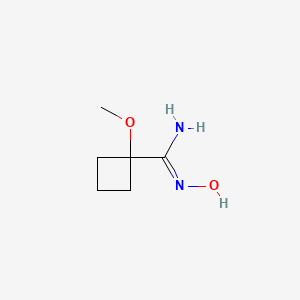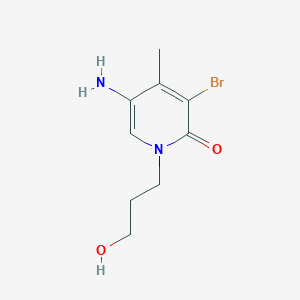
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is notable for its unique molecular structure, which includes an amino group, a bromine atom, a hydroxypropyl group, and a methyl group attached to a dihydropyridinone ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
化学反応の分析
Types of Reactions
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different dihydropyridinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridinone derivatives, which can have different functional groups attached to the core structure .
科学的研究の応用
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . These interactions can affect various cellular processes, leading to the compound’s observed biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one include:
- 5-Amino-3-chloro-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3 |
InChIキー |
GNMPKMZOBYXSAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1N)CCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
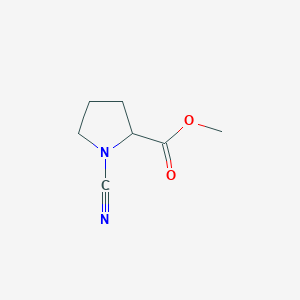
amine](/img/structure/B15239499.png)
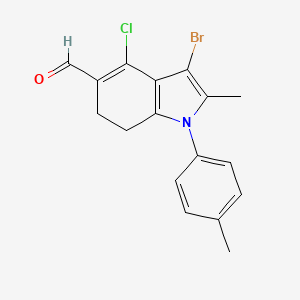
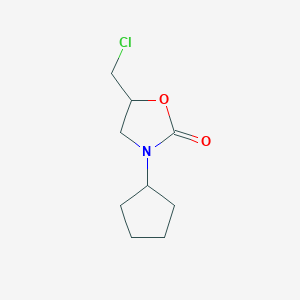
![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
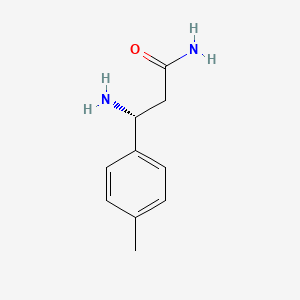
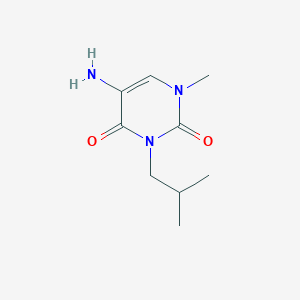
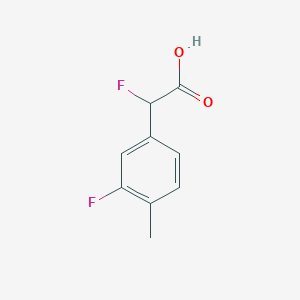
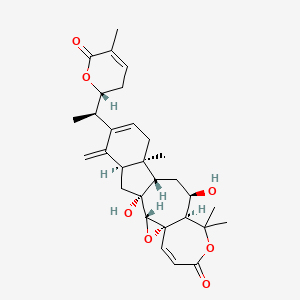
![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
